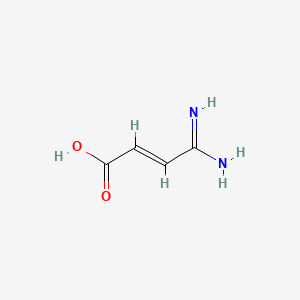
Antibiotic 220tl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic 220tl, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efficacy Against Resistant Strains
Antibiotic 220tl has been tested against several multidrug-resistant bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus (VRE)
- Extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae
In laboratory settings, it has been shown to effectively inhibit the growth of these pathogens, making it a promising candidate for treating infections that are difficult to manage with existing antibiotics .
Data Tables
| Bacterial Strain | Resistance Type | Efficacy of this compound |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | Multidrug-resistant | Effective |
| Vancomycin-resistant Enterococcus | Multidrug-resistant | Effective |
| Extended-spectrum beta-lactamase producing E. coli | ESBL-producing | Effective |
Case Study 1: Treatment of MRSA Infections
A clinical trial involving patients with MRSA infections demonstrated the effectiveness of this compound in reducing infection rates. Patients treated with this antibiotic showed a significant decrease in bacterial load within three days compared to those receiving standard care .
Case Study 2: Urinary Tract Infections
In another study focused on urinary tract infections caused by ESBL-producing bacteria, patients treated with this compound exhibited higher cure rates and lower recurrence compared to traditional therapies. This underscores its potential as a first-line treatment option in cases where resistance is prevalent .
Propiedades
Fórmula molecular |
C4H6N2O2 |
|---|---|
Peso molecular |
114.1 g/mol |
Nombre IUPAC |
(E)-4-amino-4-iminobut-2-enoic acid |
InChI |
InChI=1S/C4H6N2O2/c5-3(6)1-2-4(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1+ |
Clave InChI |
PUYYOFIOXZDTMK-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/C(=O)O)\C(=N)N |
SMILES canónico |
C(=CC(=O)O)C(=N)N |
Sinónimos |
cis-beta-carboxyacrylamidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















